molecular formula C14H19NO4S B2744051 Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate CAS No. 484049-67-4

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate

Cat. No.: B2744051
CAS No.: 484049-67-4
M. Wt: 297.37
InChI Key: DDLULSFNTBUSEU-UHFFFAOYSA-N
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Description

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is an organic compound with the molecular formula C₁₄H₁₉NO₄S and a molecular weight of 297.38 g/mol . This compound is characterized by the presence of a proline derivative esterified with a sulfonyl group attached to a 4-ethylphenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate typically involves the esterification of proline derivatives with sulfonyl chlorides. A common method includes the reaction of proline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The proline moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-methylphenyl)sulfonyl]prolinate
  • Methyl 1-[(4-isopropylphenyl)sulfonyl]prolinate
  • Methyl 1-[(4-tert-butylphenyl)sulfonyl]prolinate

Uniqueness

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Properties

IUPAC Name

methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLULSFNTBUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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